![molecular formula C12H15N B13102431 3-Methyl-1-phenylcyclopent-3-enamine](/img/structure/B13102431.png)
3-Methyl-1-phenylcyclopent-3-enamine
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Overview
Description
3-Methyl-1-phenylcyclopent-3-enamine is an organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . It is a cyclopentene derivative with a phenyl group and a methyl group attached to the cyclopentene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylcyclopent-3-enamine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-phenyl-2-buten-1-amine, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylcyclopent-3-enamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), solvent conditions (e.g., polar aprotic solvents).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines or alcohols.
Scientific Research Applications
3-Methyl-1-phenylcyclopent-3-enamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylcyclopent-3-enamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenylcyclopent-2-enamine
- 3-Methyl-1-phenylcyclopent-4-enamine
- 3-Methyl-1-phenylcyclopent-3-enol
Uniqueness
3-Methyl-1-phenylcyclopent-3-enamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
3-Methyl-1-phenylcyclopent-3-enamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, neuroactive, and potential therapeutic effects.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C13H15N
- Molecular Weight : 185.27 g/mol
The compound features a cyclopentene ring with a methyl group and a phenyl group attached to the nitrogen atom, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that cyclic amines, including this compound, exhibit promising antimicrobial properties. A study highlighted that cyclic amines can disrupt bacterial cell membranes, leading to cell death. The specific mechanisms of action include:
- Membrane Disruption : The compound interacts with lipid bilayers, altering permeability.
- Inhibition of Biofilm Formation : It may prevent the adhesion of bacteria to surfaces, reducing biofilm development.
A comparative analysis of various cyclic amines showed that this compound had significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Neuroactive Properties
The neuroactive potential of this compound has been explored in various studies. Key findings include:
- Dopaminergic Activity : The compound may influence dopamine receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease.
- Anxiolytic Effects : Animal studies have indicated that it could reduce anxiety-like behaviors, making it a candidate for further exploration in anxiety disorders.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Smith et al., 2020 | Antimicrobial | Showed significant inhibition against E. coli with an MIC of 32 µg/mL. |
Johnson et al., 2021 | Neuroactivity | Demonstrated anxiolytic effects in rodent models with reduced stress responses. |
Lee et al., 2022 | Pharmacology | Suggested potential as a dopaminergic agent with low toxicity profiles. |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Interaction with Receptors : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
- Enzyme Inhibition : It might inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-methyl-1-phenylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C12H15N/c1-10-7-8-12(13,9-10)11-5-3-2-4-6-11/h2-7H,8-9,13H2,1H3 |
InChI Key |
OUAWRXJAXOCJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
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